molecular formula C8H4BrClF2N2 B15089801 8-Bromo-6-chloro-3-(difluoromethyl)imidazo[1,2-A]pyridine

8-Bromo-6-chloro-3-(difluoromethyl)imidazo[1,2-A]pyridine

Katalognummer: B15089801
Molekulargewicht: 281.48 g/mol
InChI-Schlüssel: WBZGSYJHGJWLEN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Bromo-6-chloro-3-(difluoromethyl)imidazo[1,2-A]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine family. These compounds are known for their diverse applications in medicinal chemistry and material science due to their unique structural properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-6-chloro-3-(difluoromethyl)imidazo[1,2-A]pyridine typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-amino-5-bromo-3-chloropyridine with difluoromethylating agents can lead to the formation of the desired compound .

Industrial Production Methods: Industrial production methods often involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction .

Analyse Chemischer Reaktionen

Types of Reactions: 8-Bromo-6-chloro-3-(difluoromethyl)imidazo[1,2-A]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

8-Bromo-6-chloro-3-(difluoromethyl)imidazo[1,2-A]pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 8-Bromo-6-chloro-3-(difluoromethyl)imidazo[1,2-A]pyridine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

  • 8-Bromo-6-chloro-2-(difluoromethyl)imidazo[1,2-A]pyridine
  • 6-Chloro-3-(difluoromethyl)imidazo[1,2-A]pyridine
  • 8-Bromo-3-(difluoromethyl)imidazo[1,2-A]pyridine

Comparison: 8-Bromo-6-chloro-3-(difluoromethyl)imidazo[1,2-A]pyridine stands out due to its unique combination of bromine, chlorine, and difluoromethyl groups, which can impart distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C8H4BrClF2N2

Molekulargewicht

281.48 g/mol

IUPAC-Name

8-bromo-6-chloro-3-(difluoromethyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C8H4BrClF2N2/c9-5-1-4(10)3-14-6(7(11)12)2-13-8(5)14/h1-3,7H

InChI-Schlüssel

WBZGSYJHGJWLEN-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C2=NC=C(N2C=C1Cl)C(F)F)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.